molecular formula C8H10N2O3S B7870337 2-(4-Sulfamoylphenyl)acetamide

2-(4-Sulfamoylphenyl)acetamide

Cat. No. B7870337
M. Wt: 214.24 g/mol
InChI Key: HBWAQWFNEVMWDL-UHFFFAOYSA-N
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Patent
US08394799B2

Procedure details

To a solution of the (4-adamantan-1-yl-phenoxy)-acetic acid (143 mg, 0.5 mmol) and 4-amino-benzenesulfonamide (103 mg, 0.6 mmol) in DMF (5.0 mL) were added benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) (390 mg, 0.75 mmol), and 4-dimethylaminopyridine (DMAP) (92 mg, 0.75 mmol). The reaction mixture was stirred at room temperature overnight, and then partitioned between ethyl acetate and brine. The organic phase was dried (MgSO4 anh), and concentrated. Purification by silica gel column chromatography (CH2Cl2:MeOH=40:1) gave 2-(4-Adamantan-1-yl-phenoxy)-N-(4-sulfamoyl-phenylacetamide as a white solid (78.9 mg, 35.8% yield).
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
[Compound]
Name
benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C12(C3C=C[C:14]([O:15]CC(O)=O)=[CH:13]C=3)CC3CC(CC(C3)C1)C2.N[C:23]1[CH:28]=[CH:27][C:26]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:25][CH:24]=1.C[N:34](C=O)C>CN(C)C1C=CN=CC=1>[S:29]([C:26]1[CH:27]=[CH:28][C:23]([CH2:13][C:14]([NH2:34])=[O:15])=[CH:24][CH:25]=1)(=[O:31])(=[O:30])[NH2:32]

Inputs

Step One
Name
Quantity
143 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)O)C=C2
Name
Quantity
103 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate
Quantity
390 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
92 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4 anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (CH2Cl2:MeOH=40:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 78.9 mg
YIELD: PERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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